molecular formula C9H10Cl2N2O B1398056 4-(4,6-Dichloropyridin-2-yl)morpholine CAS No. 852333-59-6

4-(4,6-Dichloropyridin-2-yl)morpholine

Cat. No. B1398056
M. Wt: 233.09 g/mol
InChI Key: DEAXCAUYSPNKPN-UHFFFAOYSA-N
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Description

4-(4,6-Dichloropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10Cl2N2O . It is also known as DCMP.


Synthesis Analysis

The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine involves the reaction of 2,4,6-Trichloropyrimidine with morpholine . The reaction is carried out at 0 - 20℃ for 0.5 h .


Molecular Structure Analysis

The molecular weight of 4-(4,6-Dichloropyridin-2-yl)morpholine is 233.09 g/mol. The InChI Key and other detailed molecular structure information are not available in the search results.


Physical And Chemical Properties Analysis

4-(4,6-Dichloropyridin-2-yl)morpholine has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.16 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.45 . Its water solubility Log S (ESOL) is -2.93 .

Scientific Research Applications

Morpholine as a Pharmacophore in PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines are important in inhibiting PI3K and PIKKs, crucial for cancer therapies. Morpholine's structure enables key hydrogen bonding interactions and offers selectivity over a broader kinome, essential for targeted cancer treatments (Hobbs et al., 2019).

Synthesis of Potent Antimicrobials

2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been synthesized for creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis is crucial for developing new antimicrobial agents (Kumar et al., 2007).

Catalyst for Suzuki–Miyaura and Sonogashira Coupling Reactions

A Pd–N-heterocyclic carbene complex, including morpholine, has been used as a catalyst in Suzuki–Miyaura and Sonogashira cross-coupling reactions. This complex demonstrates the utility of morpholine derivatives in green chemistry and industrial applications (Reddy et al., 2016).

Synthesis and Biomolecular Binding Properties

New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized, revealing significant interactions with ct-DNA. These findings highlight the potential of morpholine derivatives in developing DNA-targeted therapies (Bonacorso et al., 2018).

Development of Dopamine D4 Receptor Antagonists

A series of chiral alkoxymethyl morpholine analogs have been developed as dopamine D4 receptor antagonists. These compounds have potential applications in treating neurological disorders, demonstrating morpholine's versatility in neuropsychiatric drug development (Witt et al., 2016).

Antimicrobial and Antiurease Activities of Morpholine Derivatives

Morpholine derivatives have shown activity against M. smegmatis and potent enzyme inhibition, indicating their potential in antimicrobial and enzyme inhibition applications (Bektaş et al., 2012).

Synthesis of Biologically Active Compounds

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is a significant intermediate for synthesizing various bioactive compounds. Its synthesis and application in anticancer drug development underscore morpholine's role in medicinal chemistry (Wang et al., 2016).

Safety And Hazards

The safety information available indicates that 4-(4,6-Dichloropyridin-2-yl)morpholine has a signal word of “Warning” and hazard statements H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

4-(4,6-dichloropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAXCAUYSPNKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732638
Record name 4-(4,6-Dichloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dichloropyridin-2-yl)morpholine

CAS RN

852333-59-6
Record name 4-(4,6-Dichloropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Morpholine (5.0 g) was added to a suspension of 2,4,6-trichloropyridine (10.0 g) and sodium carbonate (5.9 g) in acetonitrile (100 mL). The reaction mixture was then stirred at 70° C. for 16 hours, cooled to ambient temperature, filtered through celite and concentrated in vacuo. The crude product was subjected to flash chromatography (SiO2, heptane/ethylacetate 4:1) to furnish 3.90 g (30% yield) of the title compound as an off-white solid. LC-MS (m/z) 323.8 (M+); tR=3.10, (UV, ELSD) 98.5%, 98.9%. 1H NMR (500 MHz, CDCl3): 3.50 (m, 4H), 3.80 (m, 4H), 6.45 (s, 1H), 6.67 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Giordanetto, A Wållberg, J Cassel, S Ghosal… - Bioorganic & medicinal …, 2012 - Elsevier
The discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing inhibitors of Phosphoinositide 3-kinases (PI3K) p110β isoform is reported. Structure-…
Number of citations: 24 www.sciencedirect.com

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